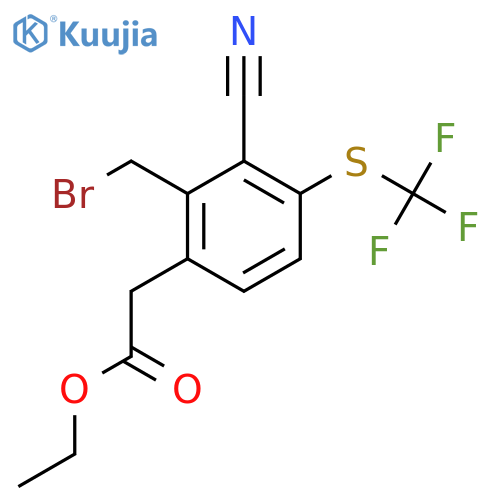Cas no 1807184-09-3 (Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate)

1807184-09-3 structure
商品名:Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate
CAS番号:1807184-09-3
MF:C13H11BrF3NO2S
メガワット:382.196151971817
CID:4945453
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate
-
- インチ: 1S/C13H11BrF3NO2S/c1-2-20-12(19)5-8-3-4-11(21-13(15,16)17)10(7-18)9(8)6-14/h3-4H,2,5-6H2,1H3
- InChIKey: AQXYHJFYPCYIFZ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C#N)=C(C=CC=1CC(=O)OCC)SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 410
- トポロジー分子極性表面積: 75.4
- 疎水性パラメータ計算基準値(XlogP): 4.1
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020672-1g |
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate |
1807184-09-3 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate 関連文献
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
1807184-09-3 (Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate) 関連製品
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
